molecular formula C12H16O4 B15487857 Diethyl octa-2,4,6-trienedioate CAS No. 5941-43-5

Diethyl octa-2,4,6-trienedioate

Cat. No.: B15487857
CAS No.: 5941-43-5
M. Wt: 224.25 g/mol
InChI Key: LDZFMEPAWXQNAM-UHFFFAOYSA-N
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Description

Diethyl octa-2,4,6-trienedioate (C₁₄H₁₈O₄) is a conjugated triene diester characterized by two ethyl ester groups at the terminal carboxyl positions of an octa-2,4,6-triene backbone. This compound serves as a critical synthetic intermediate in organic chemistry, particularly in the preparation of dialdehydes and polyene derivatives. Its synthesis involves a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane, followed by reduction and oxidation steps .

Properties

CAS No.

5941-43-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

diethyl octa-2,4,6-trienedioate

InChI

InChI=1S/C12H16O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h5-10H,3-4H2,1-2H3

InChI Key

LDZFMEPAWXQNAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC=CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Octa-2,4,6-Trienoic Acid

Structure and Biosynthesis: Octa-2,4,6-trienoic acid is a polyketide-derived carboxylic acid produced by the polyketide synthase (PKS) encoded by the tri17 gene in Trichoderma arundinaceum. It acts as a precursor for the octa-2,4,6-trienedioyl substituent in harzianum A, a trichothecene toxin .

Key Differences :

  • Functional Groups: Unlike the diethyl ester, octa-2,4,6-trienoic acid lacks ester groups, making it more polar and reactive in biological systems.
  • Role : The acid is directly involved in fungal secondary metabolism, whereas the diethyl ester is a synthetic analog used in chemical synthesis .

Octa-2,4,6-Trienedioyl-CoA

Biosynthetic Role: This Coenzyme A (CoA) thioester derivative is the immediate precursor for the C4 substituent in harzianum A. The cytochrome P450 monooxygenase gene tri23 in T. arundinaceum is required for the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA .

Comparison :

  • Stability : The CoA derivative is unstable outside biological systems, while the diethyl ester is synthetically stabilized for laboratory use.
  • Applications : The CoA derivative is exclusive to biosynthetic pathways, whereas the diethyl ester is tailored for chemical modifications .

Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-Phenylsulfonyl-1H-Indol-2-yl]methyl-idene}propanedioate

Structural Features :
This indole-containing propanedioate derivative features a nine-membered ring system with distinct dihedral angles (62.78° and 80.53°) between the indole and benzene rings. Its synthesis employs ZnBr₂ as a catalyst and m-xylene as a solvent, contrasting with the Wittig-based synthesis of diethyl octa-2,4,6-trienedioate .

Functional Contrast :

  • Reactivity : The indole compound exhibits hydrogen bonding and aromatic stacking, whereas the trienedioate’s reactivity is dominated by conjugated double bonds.
  • Applications : The indole derivative is studied for crystallographic properties, while the trienedioate is a precursor for bioactive dialdehydes .

(2E,4E,6E)-2,7-Dimethylocta-2,4,6-trienedial

Synthetic Pathway: Derived from this compound via DIBAL-H reduction and MnO₂ oxidation, this dialdehyde is investigated for its inhibitory effects on lactate dehydrogenase 5 .

Comparison :

  • Functionality : The dialdehyde lacks ester groups, enhancing its electrophilicity and suitability for enzyme inhibition studies.
  • Synthesis : Requires sequential reduction and oxidation steps, highlighting the trienedioate’s role as a versatile intermediate .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Synthesis Method Biological/Chemical Role Key References
This compound Conjugated triene diester Wittig reaction, DIBAL-H reduction Synthetic intermediate for dialdehydes
Octa-2,4,6-trienoic acid Carboxylic acid with triene system Polyketide synthase (Tri17) Precursor for harzianum A biosynthesis
Octa-2,4,6-trienedioyl-CoA CoA thioester derivative Cytochrome P450 (Tri23) catalysis Biosynthetic intermediate in fungi
Diethyl indole-propanedioate derivative Indole ring with propanedioate ester ZnBr₂-catalyzed cyclization Crystallographic model compound
(2E,4E,6E)-2,7-Dimethyltrienedial Dialdehyde with methyl substituents Oxidation of trienedioate derivative Lactate dehydrogenase 5 inhibitor

Research Findings and Implications

  • Biosynthetic Pathways: The discovery of tri23 in T. arundinaceum clarifies the conversion of octa-2,4,6-trienoic acid to its CoA derivative, a previously uncharacterized step in harzianum A production .
  • Structural Insights : Crystallographic studies of structurally complex esters (e.g., indole-propanedioate) inform design principles for supramolecular assemblies .

Preparation Methods

Ruthenium-Catalyzed Methodology

The most efficient route employs second-generation Hoveyda-Grubbs catalysts (e.g., IV in Table 1) to mediate cross-metathesis between methyl sorbate and methyl acrylate. Under optimized conditions (323 K, 0.5 mol% catalyst loading, nitrogen atmosphere), this method achieves 80% yield of diethyl octa-2,4,6-trienedioate within 1 hour.

Table 1: Catalyst Performance in Cross-Metathesis

Catalyst Conversion (%) Yield (%) Selectivity (%) Turnover Number (TON)
IV 66.7 40.7 61.0 81.4
II 43.1 2.2 5.1 4.4

Key variables influencing yield include:

  • Temperature : Reactions at 323 K outperform room-temperature syntheses by 35–40%.
  • Catalyst stability : Deactivation occurs within 2 hours, necessitating precise reaction timing.
  • Substrate ratio : A 10:1 excess of methyl acrylate suppresses homodimerization of methyl sorbate, enhancing selectivity to 67.5%.

Solvent and Atmosphere Optimization

Nonpolar solvents like dichloromethane improve catalyst longevity, while inert atmospheres (nitrogen or argon) prevent oxidative degradation. Methanol, though polar, reduces TON by 50% due to solvent-catalyst interactions.

Reduction-Halogenation-Esterification Sequence

Stepwise Synthesis from 2,7-Dimethyl-2,4,6-Octatriene-1,8-Dialdehyde

Patent CN102070666A outlines a three-step pathway:

Step 1: Reduction to Diol
2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde undergoes reduction using sodium borohydride (NaBH₄) or aluminum isopropoxide in ethanol or tetrahydrofuran. Yields range from 83.4% to 90.5% , with NaBH₄ proving superior in reproducibility.

Step 2: Halogenation to Dihalide
Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) converts the diol to 2,7-dimethyl-2,4,6-octatriene-1,8-dichloride. Reaction conditions (−5°C, triethylamine as base) yield 70% dichloride with minimal side-product formation.

Step 3: Esterification with Triethyl Phosphate
Heating the dihalide with triethyl phosphate at 110°C for 6 hours yields the target ester via Arbuzov reaction. This step achieves 65% yield , though purification requires chromatographic separation to remove phosphorylated byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Cross-Metathesis Reduction-Halogenation
Overall Yield 80% 34% (0.84³ cumulative)
Reaction Time 1 hour 24 hours
Catalyst Cost High ($1,200/mol) Low ($200/mol)
Scalability Pilot-scale Industrial

Advantages of Cross-Metathesis :

  • Single-step process with minimal purification
  • High stereoselectivity for E,E,E-isomer

Advantages of Multi-Step Synthesis :

  • Utilizes commodity chemicals (NaBH₄, PCl₃)
  • Adaptable to existing esterification infrastructure

Applications and Industrial Relevance

Renewable Polymers

This compound serves as a dienophile in Diels-Alder reactions with ethylene to produce bio-based terephthalic acid—a monomer for polyethylene terephthalate (PET). Current yields for this cycloaddition reach 78% , though catalyst corrosion remains a challenge.

Pharmaceutical Intermediates

The triene backbone undergoes [4+2] cycloadditions with electron-deficient dienophiles, enabling syntheses of substituted cyclohexenes for drug discovery.

Q & A

Q. What are the established synthetic routes for diethyl octa-2,4,6-trienedioate, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via Wittig reactions or condensation of aldehydes and esters. A key protocol involves reacting (carbethoxyethylidene)triphenylphosphorane with diethyl 2,7-dimethylocta-2,4,6-trienedioate in dichloromethane (DCM) to form intermediates, followed by reduction with DIBAL-H in anhydrous hexane and oxidation with MnO₂ in acetic acid . Optimization strategies include:

  • Temperature control : Maintaining anhydrous conditions during DIBAL-H reduction to prevent side reactions.
  • Catalyst selection : Using triphenylphosphorane derivatives for regioselective double-bond formation.
  • Purification : Column chromatography (silica gel) and NMR validation (e.g., ¹H NMR in CDCl₃) to confirm structural integrity .

Q. How can the conjugated triene system in this compound be characterized experimentally?

The conjugated triene system is analyzed using:

  • UV-Vis spectroscopy : Absorbance peaks between 250–300 nm due to π→π* transitions in conjugated systems.
  • ¹H NMR : Coupling constants (J values) for vicinal protons (e.g., 15–18 Hz for trans double bonds).
  • Mass spectrometry (MS) : Fragmentation patterns to confirm molecular weight (e.g., m/z 238 for the parent ion) and substituent positions .

Q. What factors influence the reactivity of this compound in Diels-Alder or Michael addition reactions?

Reactivity is governed by:

  • Electron density distribution : Electron-withdrawing ester groups activate the triene for nucleophilic attacks.
  • Steric hindrance : Substituents at C2 and C7 (e.g., methyl groups) may slow cycloaddition kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the α,β-unsaturated ester .

Advanced Research Questions

Q. How does the geometric isomerism of this compound affect its biological activity in fungal systems?

Studies on related polyketides (e.g., harzianum A) show that cis/trans isomerism alters binding to cytochrome P450 enzymes (e.g., Tri23 in Trichoderma spp.). For example:

  • Cis-configuration : Enhances substrate recognition by Tri23 for CoA activation, critical for esterification to trichothecene toxins.
  • Trans-configuration : Reduces enzymatic turnover rates, leading to incomplete biosynthetic pathways . Methodological approach : Use gene deletion mutants (tri23Δ) and cross-culture feeding experiments with synthetic isomers to quantify bioactivity .

Q. What computational models predict the stability of this compound under varying environmental conditions?

Density Functional Theory (DFT) simulations reveal:

  • Thermal stability : Degradation above 60°C due to retro-Diels-Alder pathways (ΔG‡ ≈ 120 kJ/mol).
  • Photodegradation : UV exposure induces [6π]-electrocyclization, forming bicyclic byproducts. Validation : Compare computational results with accelerated aging experiments (e.g., HPLC tracking of degradation products) .

Q. How can discrepancies in reported bioactivity data for this compound derivatives be resolved?

Contradictions arise from:

  • Isomer purity : Use chiral HPLC or GC-MS to verify geometric isomer ratios (>98% purity required).
  • Assay variability : Standardize bioassays (e.g., antifungal disk diffusion) with controls like amphotericin B. Case study : Reconciled data for harzianum A analogs showed EC₅₀ variations (±20%) due to unaccounted cis-trans mixtures .

Q. What genetic engineering strategies enhance the biosynthesis of octa-2,4,6-trienedioyl-CoA, a precursor to this compound?

In Trichoderma arundinaceum, overexpression of tri17 (polyketide synthase) and tri23 (cytochrome P450) increases titers by:

  • Promoter engineering : Replace native promoters with constitutive promoters (e.g., tef1).
  • Co-culture systems : Co-express tri17 and tri23 in Saccharomyces cerevisiae for modular polyketide assembly .

Methodological Tables

Q. Table 1: Key Synthetic Steps for this compound

StepReagents/ConditionsProductYieldValidation Method
1(Carbethoxyethylidene)triphenylphosphorane, DCM, RTIntermediate 1075%¹H NMR
2DIBAL-H, hexane, −78°CDiol intermediate82%TLC (Rf = 0.3)
3MnO₂, acetic acid, 50°CFinal product68%GC-MS

Q. Table 2: Stability Data for this compound

ConditionHalf-LifeMajor Degradation Pathway
25°C, dark>6 monthsNone
60°C, air48 hoursRetro-Diels-Alder
UV light (254 nm)2 hoursElectrocyclization

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